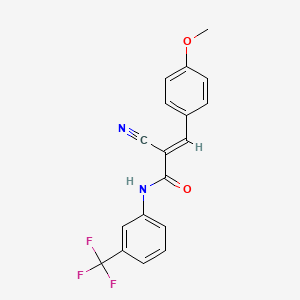
(E)-2-氰基-3-(4-甲氧基苯基)-N-(3-(三氟甲基)苯基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and a trifluoromethylphenyl group
科学研究应用
Chemistry
In chemistry, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features could make it a candidate for drug development or biochemical studies.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. The presence of the trifluoromethyl group is often associated with enhanced biological activity and metabolic stability.
Industry
In industrial applications, (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide typically involves the reaction of 4-methoxybenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation followed by an amide formation step. The reaction conditions usually include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted acrylamides with various functional groups.
作用机制
The mechanism of action of (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and trifluoromethyl group could play crucial roles in binding interactions and overall molecular stability.
相似化合物的比较
Similar Compounds
- (E)-2-cyano-3-(4-hydroxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-methylphenyl)acrylamide
- (E)-2-cyano-3-(4-methoxyphenyl)-N-(3-chlorophenyl)acrylamide
Uniqueness
(E)-2-cyano-3-(4-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide is unique due to the presence of both the methoxy and trifluoromethyl groups. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
属性
IUPAC Name |
(E)-2-cyano-3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-25-16-7-5-12(6-8-16)9-13(11-22)17(24)23-15-4-2-3-14(10-15)18(19,20)21/h2-10H,1H3,(H,23,24)/b13-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPHMLEOGBXJO-UKTHLTGXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














